3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C14H18F2N2 and its molecular weight is 252.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transformations and Synthesis :
- A study explored the transformations of a derivative, 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, leading to various compounds with potential applications in synthesis and chemical reactions (Nikit-skaya & Yakhontov, 1970).
- The synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane, a related compound, starting from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, has been reported. This process included several steps like N-benzyl derivative formation and cyclization, with potential implications in synthetic chemistry (Nikit-skaya et al., 1965).
Conformational Studies :
- Conformational equilibria in derivatives of 3,7-diazabicyclo[3.3.1]nonane were quantitatively determined, which is crucial for understanding the chemical behavior and potential applications of these compounds (Brukwicki, 1998).
- A structural and conformational study of diazabicyclanones and diazabicyclanols provided insights into the preferred conformations of these compounds, which can influence their reactivity and applications in pharmaceuticals or material science (Gálvez et al., 1985).
Catalysis and Chemical Reactions :
- A cyclopalladate complex of a 3,7-diazabicyclo[3.3.1]nonane derivative was synthesized and its catalytic performance was examined in reactions like the Heck and Suzuki reactions, indicating potential applications in catalysis (Bulygina et al., 2016).
Biological Activity and Pharmacological Potential :
- Compounds derived from 3,7-diazabicyclo[3.3.1]nonane have been studied for their biological activity and toxicity, showing potential for applications in pharmaceuticals and drug design. For example, local anesthetic activity was observed in some of these compounds (Malmakova et al., 2021).
- The 3,7-diazabicyclo[3.3.1]nonane scaffold has been utilized in the design of ligands for nicotinic acetylcholine receptors, highlighting its significance in neuropharmacology (Eibl et al., 2013).
Properties
IUPAC Name |
3-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2/c15-14(16)12-6-17-7-13(14)10-18(9-12)8-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCCCQAFXMULH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2(F)F)CN1)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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